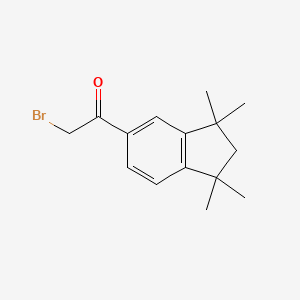
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethyl-substituted indene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone typically involves the bromination of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanol.
Oxidation: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanoic acid.
Scientific Research Applications
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-chloro-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-iodo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
Uniqueness
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts
Properties
Molecular Formula |
C15H19BrO |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H19BrO/c1-14(2)9-15(3,4)12-7-10(13(17)8-16)5-6-11(12)14/h5-7H,8-9H2,1-4H3 |
InChI Key |
SJGAEKFFMLVWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


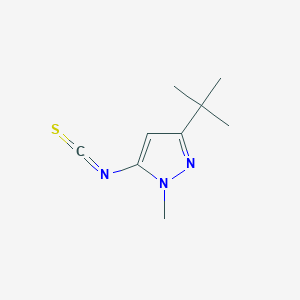

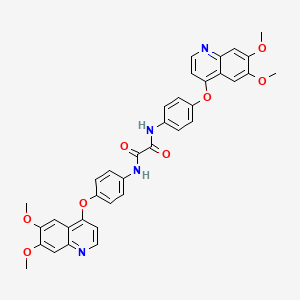
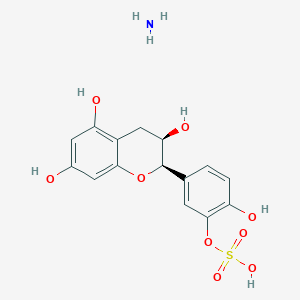
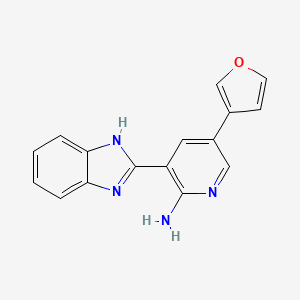
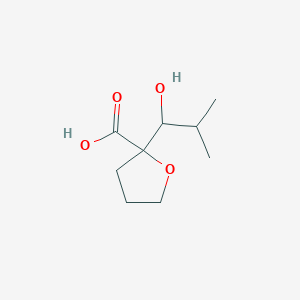
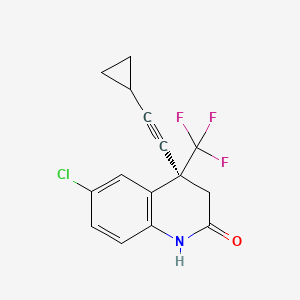
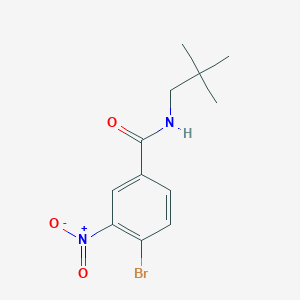
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)
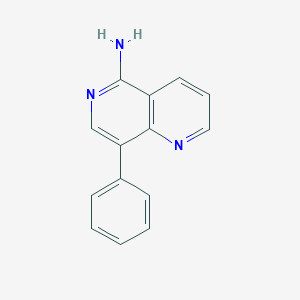
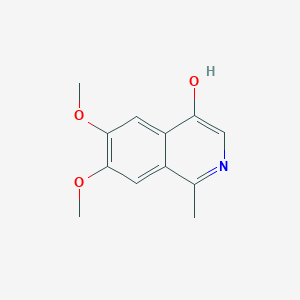
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)

![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
